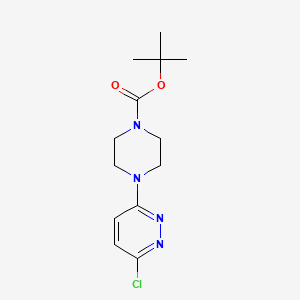

1-Boc-4-(6-chloropyridazin-3-yl)piperazine

概述

描述

1-Boc-4-(6-chloropyridazin-3-yl)piperazine is a chemical compound with the molecular formula C13H19ClN4O2 and a molecular weight of 298.77 g/mol . It is a derivative of piperazine, featuring a tert-butoxycarbonyl (Boc) protecting group and a chloropyridazinyl moiety. This compound is primarily used in organic synthesis and pharmaceutical research due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-4-(6-chloropyridazin-3-yl)piperazine typically involves the reaction of 3,6-dichloropyridazine with tert-butyl piperazine-1-carboxylate in the presence of a base such as N,N-diisopropylethylamine. The reaction is carried out in a solvent like 1,4-dioxane .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale, efficiency, and cost-effectiveness.

化学反应分析

Types of Reactions: 1-Boc-4-(6-chloropyridazin-3-yl)piperazine can undergo various chemical reactions, including:

Substitution Reactions: The chloropyridazinyl group can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Deprotection: Trifluoroacetic acid in dichloromethane is commonly used for Boc deprotection.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.

Deprotected Amine: Removal of the Boc group yields 4-(6-chloropyridazin-3-yl)piperazine.

科学研究应用

Chemical Properties and Structure

1-Boc-4-(6-chloropyridazin-3-yl)piperazine is characterized by the following chemical properties:

- Molecular Formula : C13H19ClN4O2

- CAS Number : 492431-11-5

- IUPAC Name : tert-butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate

This compound features a piperazine core substituted with a chloropyridazine moiety, which enhances its biological activity and interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of piperazine derivatives, including this compound, as anticancer agents. For instance, piperazine-based compounds have been investigated for their ability to inhibit specific protein-protein interactions critical for cancer cell proliferation. In vitro screening against various cancer cell lines has shown promising results, with modifications leading to enhanced cytotoxicity against pancreatic cancer cells .

Insulin Sensitization

Research has indicated that piperazine derivatives can serve as insulin sensitizers. A study focused on the synthesis of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives demonstrated their efficacy in improving glycemic control in diabetic models. These compounds exhibited significant adipogenic activity and reduced plasma glucose levels in db/db mice, suggesting a potential application in treating metabolic disorders such as type 2 diabetes .

CDK Inhibition

The compound has also been explored for its role as a cyclin-dependent kinase (CDK) inhibitor. CDK inhibitors are crucial in cancer therapy as they regulate the cell cycle. The structural modifications of piperazine derivatives have shown promising CDK4/6 inhibitory activities, making them candidates for further development in oncology .

Table 1: Summary of Biological Activities

Synthesis and Modifications

The synthesis of this compound typically involves multi-step reactions starting from commercially available piperazine and chloropyridazine intermediates. The introduction of the Boc protecting group enhances the stability and solubility of the compound during biological testing.

Synthetic Route Overview

- Starting Materials : Piperazine and chloropyridazine derivatives.

- Reagents : Use of coupling agents and protecting groups.

- Final Product : Isolation and purification to achieve high purity (>98%).

作用机制

The mechanism of action for 1-Boc-4-(6-chloropyridazin-3-yl)piperazine is not extensively documented. its structural features suggest it may interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular pathways involved would depend on the specific biological context in which the compound is used .

相似化合物的比较

1-Boc-piperazine: Another Boc-protected piperazine derivative used in similar synthetic applications.

4-(6-chloropyridazin-3-yl)piperazine: The deprotected form of the compound, which may exhibit different reactivity and biological activity.

Uniqueness: 1-Boc-4-(6-chloropyridazin-3-yl)piperazine is unique due to the presence of both the Boc protecting group and the chloropyridazinyl moiety, which confer specific reactivity and potential biological activity that are not found in simpler piperazine derivatives .

生物活性

1-Boc-4-(6-chloropyridazin-3-yl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a piperazine core, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The incorporation of the chloropyridazine moiety enhances its pharmacological profile, making it a subject of interest in drug discovery.

- Molecular Formula : C13H19ClN4O

- Molecular Weight : 298.77 g/mol

- CAS Number : 492431-11-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate these targets by binding to their active sites or altering their conformations, which triggers various biochemical pathways leading to therapeutic effects .

Anticancer Activity

This compound has shown significant cytotoxic effects against various cancer cell lines. For instance, studies have indicated that piperazine derivatives can inhibit cell growth and induce apoptosis in cancer cells. The compound's antiproliferative activity has been evaluated against liver (e.g., HUH7, HEPG2), breast (e.g., MCF7), and colon (e.g., HCT-116) cancer cell lines, demonstrating promising results in inhibiting cancer cell proliferation .

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HUH7 | 10 | Induction of apoptosis |

| MCF7 | 12 | Inhibition of microtubule synthesis |

| HCT-116 | 8 | Inhibition of cell cycle progression |

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of piperazine derivatives, including this compound. These compounds have been shown to exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics .

Study on Anticancer Effects

A notable study investigated the effects of piperazine derivatives on tumor cells. The researchers found that these compounds inhibited angiogenesis and induced apoptosis in various cancer models. Specifically, the study reported that this compound demonstrated a distinct mechanism from traditional chemotherapeutics like Taxol, suggesting a unique pathway for inducing tumor cell death .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound were evaluated in animal models. Results indicated favorable absorption and distribution characteristics, with effective plasma concentrations achieved after oral administration. This profile supports further development as a potential therapeutic agent for cancer treatment .

属性

IUPAC Name |

tert-butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-5-4-10(14)15-16-11/h4-5H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXODQAAOQHDTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620221 | |

| Record name | tert-Butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492431-11-5 | |

| Record name | tert-Butyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。